molecular formula C15H21ClN2O3 B12484241 2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate

2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate

Cat. No.: B12484241
M. Wt: 312.79 g/mol
InChI Key: LWURCDBDWUHOMD-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a chloroacetyl group, and a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride to form 4-(chloroacetyl)amino)benzoic acid. This intermediate is then reacted with 2-(diethylamino)ethanol under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Common industrial practices may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the diethylamino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are 4-aminobenzoic acid and 2-(diethylamino)ethanol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The diethylamino group may also interact with cellular receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Procaine: Similar structure but lacks the chloroacetyl group.

    Lidocaine: Contains a similar diethylamino group but has different substituents on the aromatic ring.

    Benzocaine: Similar benzoate moiety but lacks the diethylamino and chloroacetyl groups.

Uniqueness

2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate is unique due to the presence of both the diethylamino and chloroacetyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[(2-chloroacetyl)amino]benzoate

InChI

InChI=1S/C15H21ClN2O3/c1-3-18(4-2)9-10-21-15(20)12-5-7-13(8-6-12)17-14(19)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,19)

InChI Key

LWURCDBDWUHOMD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl

Origin of Product

United States

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